molecular formula C20H28ClN5O6 B15332295 N,N,9-Tri-Boc--6-chloro-9H-purin-2-amine

N,N,9-Tri-Boc--6-chloro-9H-purin-2-amine

Cat. No.: B15332295
M. Wt: 469.9 g/mol
InChI Key: YOSCNFCQAGSLJW-UHFFFAOYSA-N
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Description

N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine is a chemical compound with the molecular formula C10H12ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and three tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine typically involves the protection of the amino groups of 6-chloro-9H-purin-2-amine with tert-butoxycarbonyl (Boc) groups. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. The Boc protecting groups provide stability and facilitate the compound’s entry into cells, where it can be deprotected to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine is unique due to the presence of three Boc protecting groups, which enhance its stability and solubility. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C20H28ClN5O6

Molecular Weight

469.9 g/mol

IUPAC Name

tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurine-9-carboxylate

InChI

InChI=1S/C20H28ClN5O6/c1-18(2,3)30-15(27)25-10-22-11-12(21)23-14(24-13(11)25)26(16(28)31-19(4,5)6)17(29)32-20(7,8)9/h10H,1-9H3

InChI Key

YOSCNFCQAGSLJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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